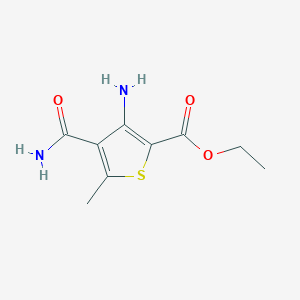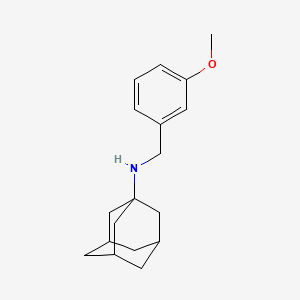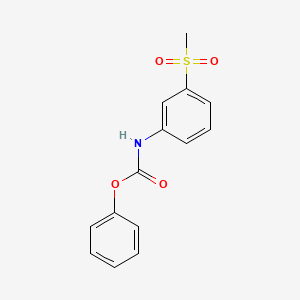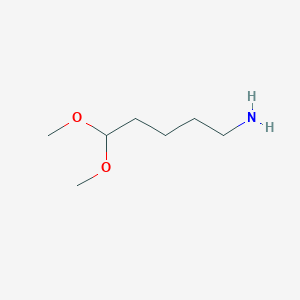
5,5-Dimethoxy-pentylamine
Overview
Description
Scientific Research Applications
Blood Coagulation Factor XIII Assay : 5-(Biotinamido)pentylamine, a derivative of 5,5-Dimethoxy-pentylamine, is utilized in a colorimetric assay for Factor XIII in plasma. This method is ideal for routine diagnostic estimation of Factor XIII due to its simplicity and lack of radioisotope usage (Lee, Birckbichler, & Patterson, 1988).
Metabolism and Toxicological Analysis : In the context of studying the metabolism and toxicological detection of certain psychoactive substances, 5,5-Dimethoxy-pentylamine's derivatives play a role. Such studies focus on identifying the metabolic pathways and detection methods in biological samples (Wink et al., 2014).
Detection in Hair Samples : The compound and its analogs are used in developing methods for the quantitative determination of illicit phenethylamines in hair. Such methods are crucial for forensic and toxicological purposes, including drug abuse history and postmortem toxicology (Nieddu et al., 2015).
Study of Receptor Selectivity : Research involving 5,5-Dimethoxy-pentylamine derivatives helps in understanding the functional selectivity of various hallucinogenic compounds at human serotonin receptors. This has implications for understanding the pharmacological profile of psychoactive substances (Moya et al., 2007).
Pharmacology of Psychedelic Substitutes : Studies on 5,5-Dimethoxy-pentylamine analogs help in understanding the neurochemical pharmacology of psychoactive substances, particularly their interactions with serotonin receptors and transporters. This research contributes to our knowledge of the biochemical mechanisms underlying the effects of these compounds (Eshleman et al., 2018).
Synthesis and Characterization : The compound's derivatives are used in the synthesis and characterization of new designer drugs. This includes the analysis of mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data, which is crucial for the identification and differentiation of these substances (Zuba & Sekuła, 2013).
properties
IUPAC Name |
5,5-dimethoxypentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXMRXYGMDDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethoxypentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



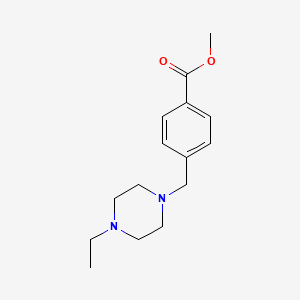
![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)


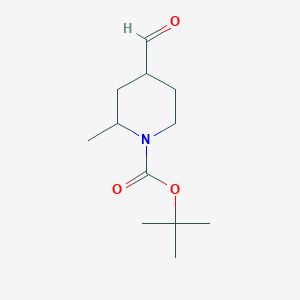
![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
